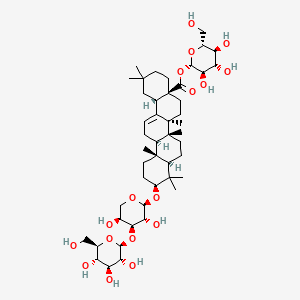

Guaiacin B

Descripción

Propiedades

Fórmula molecular |

C47H76O17 |

|---|---|

Peso molecular |

913.1 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |

Clave InChI |

LCMURMAVBYASPU-VVOATYSYSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Sinónimos |

guaiacin B oleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl este |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Enzymatic Activity

Guaiacin B has been shown to activate alkaline phosphatase, an enzyme crucial for dephosphorylation processes in metabolic pathways. This activation enhances cellular differentiation and promotes osteoblast activity, which is vital for bone health. Studies indicate that Guaiacin B significantly increases alkaline phosphatase activity and collagen synthesis in osteoblast cultures, suggesting its potential as a therapeutic agent for osteoporosis .

Cellular Effects

The compound influences cellular signaling pathways, particularly the Wnt/β-Catenin pathway, which is essential for cell proliferation and differentiation. In vitro studies demonstrate that Guaiacin B enhances gene expression related to osteogenesis, thereby promoting bone formation and health .

Scientific Research Applications

Osteoblast Differentiation

A study conducted on mouse osteoblast cultures demonstrated that Guaiacin B significantly increased alkaline phosphatase activity by 50% compared to controls. This effect was mediated through the estrogen receptor pathway, highlighting its potential for bone health interventions.

Neuroprotective Effects

Research published in Pharmacology Biochemistry and Behavior indicated that Guaiacin B effectively reduced neuronal death induced by glutamate toxicity in cultured rat neurons. The compound's ability to inhibit excitotoxicity suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

In a study focused on dental health, Guaiacin B exhibited notable antibacterial activity against Streptococcus mutans, the primary bacterium associated with dental caries. The findings suggest that this compound could be developed into a preventive treatment for oral diseases.

Q & A

Q. What are the recommended methodologies for isolating and characterizing Guaiacin B from natural sources?

- Methodological Answer : Isolation typically employs chromatographic techniques (e.g., HPLC, column chromatography) with solvent systems optimized for yield and purity. Researchers should validate compound identity using NMR, mass spectrometry, and FT-IR. Detailed protocols, including solvent ratios and instrumentation parameters, must be documented in the main text or supplementary materials to ensure reproducibility. For novel compounds, elemental analysis and X-ray crystallography may further confirm structure .

Q. How should initial pharmacological screenings for Guaiacin B be designed to ensure reliability?

- Methodological Answer : Screenings should include dose-response assays (e.g., IC₅₀ determination) with triplicate biological replicates and controls (vehicle, positive/negative controls). Predefine statistical thresholds (e.g., p < 0.05) and use ANOVA or non-parametric tests for variability analysis. Include cytotoxicity assays (e.g., MTT) to distinguish bioactivity from nonspecific toxicity. Data should be reported with confidence intervals and raw values in supplementary tables .

Q. What literature search strategies are effective for identifying foundational studies on Guaiacin B?

- Methodological Answer : Use Boolean operators (e.g., "Guaiacin B" AND "synthesis" OR "bioactivity") across multiple databases (PubMed, Scopus, Web of Science) to minimize bias. Avoid over-reliance on Google Scholar due to incomplete coverage. Screen abstracts for relevance, apply PRISMA-like flow diagrams to track study selection, and cite primary sources over reviews. Document search dates and keywords for transparency .

Advanced Research Questions

Q. What systematic approaches can resolve contradictory findings in Guaiacin B’s reported mechanisms of action?

- Methodological Answer : Conduct a meta-analysis by aggregating data from heterogeneous studies (e.g., differing cell lines, concentrations). Use subgroup analyses to isolate confounding variables (e.g., solvent used, exposure duration) and funnel plots to assess publication bias. Validate hypotheses with orthogonal assays (e.g., knockout models, siRNA silencing). Reproduce key experiments under standardized conditions to verify claims .

Q. How can structure-activity relationship (SAR) studies of Guaiacin B derivatives be rigorously designed?

- Methodological Answer : Synthesize analogs with targeted functional group modifications (e.g., hydroxylation, methylation) and test bioactivity in standardized assays (e.g., enzyme inhibition). Pair experimental data with computational modeling (molecular docking, QSAR) to predict binding affinities. Compile results in comparative tables, highlighting trends (e.g., increased lipophilicity correlates with membrane permeability). Publish synthetic routes and spectral data for reproducibility .

Q. What strategies enhance reproducibility in Guaiacin B research protocols?

- Methodological Answer : Standardize protocols by providing exact reagent concentrations, equipment settings (e.g., HPLC gradients), and environmental conditions (temperature, pH). Use certified reference materials and report batch-specific variability. Share raw data, analysis code, and spectral files in open repositories (e.g., Zenodo). Journals should mandate adherence to ARRIVE or MIAME guidelines for methodological transparency .

Q. How can researchers integrate primary data with secondary literature to contextualize Guaiacin B findings?

- Methodological Answer : Compare experimental results (e.g., IC₅₀ values, spectroscopic data) with published datasets using statistical equivalence testing. Highlight discrepancies in methodologies (e.g., extraction solvents, assay endpoints) that may explain variations. Use systematic reviews to identify knowledge gaps and propose follow-up studies. Cite conflicting findings in discussion sections to frame future work .

Methodological Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.